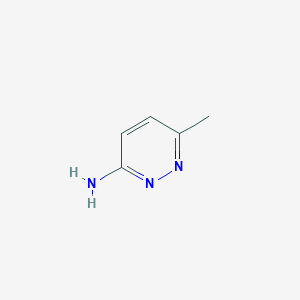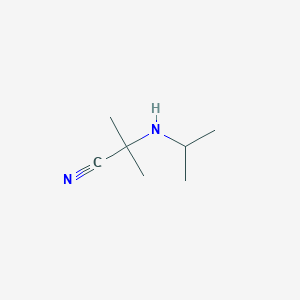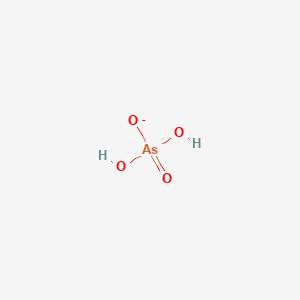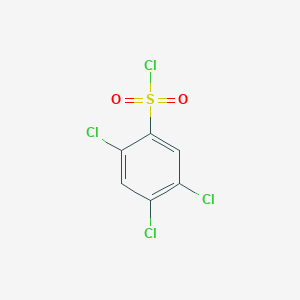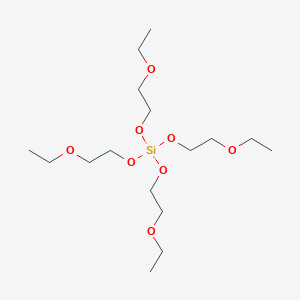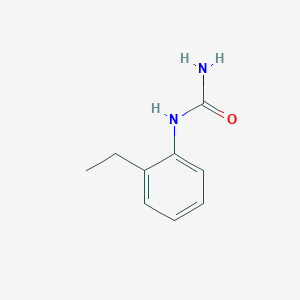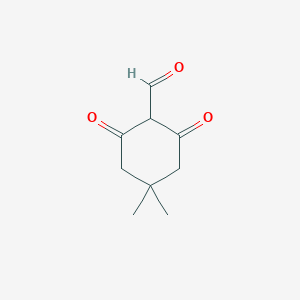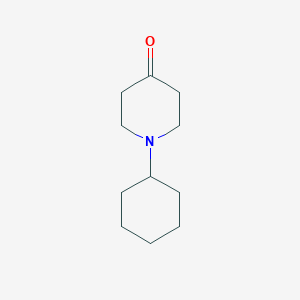![molecular formula C4H2N4O2 B092003 [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) CAS No. 17376-66-8](/img/structure/B92003.png)
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule has a unique structure that makes it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor cell growth, and improve cognitive function. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) is its unique structure, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design specific drugs based on this compound.
Direcciones Futuras
There are several future directions for research on [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)). One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, researchers may investigate the use of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) in combination with other drugs to enhance its therapeutic efficacy. Finally, researchers may explore the use of this compound in other areas, such as agriculture or environmental science.
In conclusion, [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) is a promising compound with potential therapeutic applications. Its unique structure and range of biochemical and physiological effects make it an interesting candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential uses in various fields.
Métodos De Síntesis
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) involves the reaction between 2-aminopyrimidine and N-acylhydrazone in the presence of a base. The reaction proceeds through a cyclization process to form the desired product. This method has been optimized to produce high yields of the compound and has been used in various studies.
Aplicaciones Científicas De Investigación
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
17376-66-8 |
|---|---|
Nombre del producto |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) |
Fórmula molecular |
C4H2N4O2 |
Peso molecular |
138.08 g/mol |
Nombre IUPAC |
3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4O2/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
Clave InChI |
GHTJXILEKZCSBB-UHFFFAOYSA-N |
SMILES isomérico |
C1=NC(=O)C2=NONC2=N1 |
SMILES |
C1=NC(=O)C2=NONC2=N1 |
SMILES canónico |
C1=NC(=O)C2=NONC2=N1 |
Sinónimos |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)
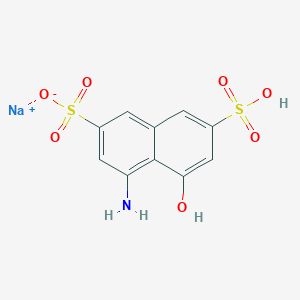
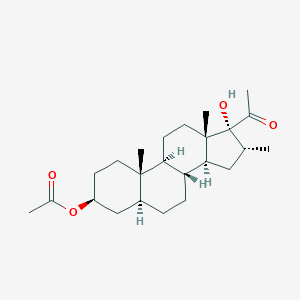
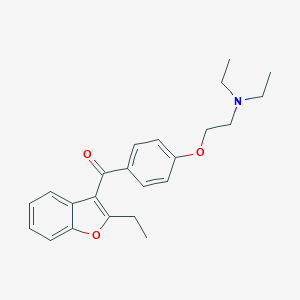
![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
